molecular formula C18H20N2O3S2 B5873324 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline

1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline

Cat. No.: B5873324
M. Wt: 376.5 g/mol
InChI Key: NSPPTZFPBPPDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes. The purpose of

Mechanism of Action

The mechanism of action of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline involves the inhibition of protein kinase CK2. This enzyme is involved in the phosphorylation of various proteins that play crucial roles in cellular processes. Inhibition of CK2 leads to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of CK2 leads to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of various signaling pathways. Inhibition of GSK-3β has been linked to the suppression of inflammation and the promotion of neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of CK2 may lead to the development of more effective anti-cancer agents. Further studies are also needed to investigate the potential toxicity and side effects of this compound.

Synthesis Methods

The synthesis of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline involves the reaction of 2-thiophenesulfonyl chloride with 4-piperidone in the presence of a base to form the intermediate 1-(2-thienylsulfonyl)-4-piperidinone. This intermediate is then reacted with indoline in the presence of a reducing agent to obtain the final product. This method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been linked to the suppression of tumor growth, making this compound a potential anti-cancer agent. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-18(20-12-9-14-4-1-2-5-16(14)20)15-7-10-19(11-8-15)25(22,23)17-6-3-13-24-17/h1-6,13,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPPTZFPBPPDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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